Cas no 1152501-47-7 (1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol)

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol structure
1152501-47-7 structure
商品名:1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol
CAS番号:1152501-47-7
MF:C11H17N3O
メガワット:207.272182226181
CID:4572740

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol 化学的及び物理的性質

名前と識別子

    • [1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
    • CWB50147
    • Z1222331859
    • 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol
    • インチ: 1S/C11H17N3O/c12-11-2-1-10(7-13-11)14-5-3-9(8-15)4-6-14/h1-2,7,9,15H,3-6,8H2,(H2,12,13)
    • InChIKey: JJXDPXRBTAEOFI-UHFFFAOYSA-N
    • ほほえんだ: OCC1CCN(C2C=NC(=CC=2)N)CC1

計算された属性

  • せいみつぶんしりょう: 207.137
  • どういたいしつりょう: 207.137
  • 同位体原子数: 0
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 192
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0.7
  • トポロジー分子極性表面積: 62.4

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-66409-0.5g
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
0.5g
$679.0 2023-02-13
Enamine
EN300-66409-10.0g
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
10.0g
$3746.0 2023-02-13
Enamine
EN300-66409-1.0g
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
1.0g
$871.0 2023-02-13
TRC
A629583-10mg
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7
10mg
$ 70.00 2022-06-07
TRC
A629583-100mg
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7
100mg
$ 340.00 2022-06-07
Enamine
EN300-66409-0.25g
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
0.25g
$431.0 2023-02-13
A2B Chem LLC
AV58827-50mg
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
50mg
$248.00 2024-04-20
A2B Chem LLC
AV58827-5g
[1-(6-aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
5g
$2693.00 2024-04-20
Aaron
AR01AALZ-500mg
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
500mg
$959.00 2025-02-09
Aaron
AR01AALZ-100mg
[1-(6-Aminopyridin-3-yl)piperidin-4-yl]methanol
1152501-47-7 95%
100mg
$439.00 2025-02-09

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol 関連文献

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanolに関する追加情報

Introduction to 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol (CAS No. 1152501-47-7)

1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol, identified by its Chemical Abstracts Service (CAS) number 1152501-47-7, is a significant compound in the realm of pharmaceutical chemistry and medicinal biology. This molecule, featuring a unique structural framework that combines a piperidine ring with an aminopyridine moiety, has garnered considerable attention due to its potential applications in drug discovery and development. The compound's dual functional groups—the hydroxymethyl and aminopyridine parts—make it a versatile scaffold for designing novel therapeutic agents targeting various biological pathways.

The structure of 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol is characterized by its rigid bicyclic system, which enhances binding affinity and selectivity in molecular interactions. The presence of the piperidine ring provides a favorable pharmacokinetic profile, while the aminopyridine group introduces hydrogen bonding capabilities, crucial for stabilizing interactions with biological targets. These features have positioned this compound as a promising candidate for further exploration in the development of small-molecule drugs.

In recent years, there has been growing interest in compounds with piperidine and aminopyridine cores due to their demonstrated efficacy in modulating enzyme activity and receptor binding. For instance, derivatives of piperidine have been extensively studied for their role in central nervous system (CNS) disorders, while aminopyridines are known for their ability to interact with kinases and other signaling proteins. The combination of these motifs in 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol suggests potential therapeutic benefits across multiple disease areas.

One of the most compelling aspects of this compound is its potential as an intermediate in the synthesis of more complex pharmaceutical agents. Researchers have leveraged similar structural motifs to develop drugs that exhibit high specificity and low toxicity. For example, molecules containing piperidine rings have been successfully incorporated into treatments for cardiovascular diseases, whereas those with aminopyridine groups have shown promise in oncology. The hydroxymethyl group in 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol further enhances its utility as a building block, allowing for easy modifications through alkylation, acylation, or other functionalization strategies.

The pharmacological properties of 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol are under active investigation in several academic and industrial laboratories. Preliminary studies suggest that this compound may exhibit inhibitory effects on certain enzymes implicated in inflammation and metabolic disorders. Additionally, its ability to cross the blood-brain barrier makes it an attractive candidate for neuropharmacological applications. These findings align with broader trends in drug discovery, where there is an increasing emphasis on identifying molecules that can modulate complex biological processes with high precision.

Advances in computational chemistry and molecular modeling have significantly accelerated the process of identifying promising candidates like 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol. These tools allow researchers to predict binding affinities, metabolic stability, and other critical parameters before conducting expensive wet-lab experiments. Such high-throughput virtual screening methods have been instrumental in uncovering novel therapeutic agents that might otherwise remain undiscovered. The integration of machine learning algorithms has further refined this process, enabling more accurate predictions and reducing the time-to-market for new drugs.

The synthesis of 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions followed by functional group transformations such as reduction or oxidation. Recent innovations in synthetic methodologies have improved the efficiency of these processes, making it feasible to produce larger quantities of the compound for preclinical testing. These advancements underscore the importance of robust synthetic strategies in translating laboratory discoveries into viable therapeutic options.

In conclusion, 1-(6-Aminopyridin-3-yl)piperidin-4-ylmethanol (CAS No. 1152501-47-7) represents a valuable asset in modern drug discovery efforts. Its unique structural features, combined with promising pharmacological properties, make it a compelling candidate for further investigation. As research continues to uncover new applications for this compound and related analogs, it is likely to play an increasingly important role in the development of next-generation therapeutics aimed at addressing unmet medical needs.

おすすめ記事

推奨される供給者
Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Jinhuan Chemical CO., LTD.
Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Suzhou Senfeida Chemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
Heyuan Broad Spectrum Biotechnology Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Heyuan Broad Spectrum Biotechnology Co., Ltd
Jinan Hanyu Chemical Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jinan Hanyu Chemical Co.,Ltd.